molecular formula C15H16BrN3O3S B2400792 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 2034366-96-4

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2400792
CAS RN: 2034366-96-4
M. Wt: 398.28
InChI Key: ZEEXIPBAGQLHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising properties as Type II photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

  • Arylazopyrazole Pyrimidone Derivatives : Synthesized compounds were evaluated for their antimicrobial activity, showing effectiveness against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
  • Novel Pyridazinone Derivatives : Bearing benzenesulfonamide moiety, these derivatives demonstrated remarkable anticancer activity toward human cancer cell lines, suggesting potential as lead compounds for new anticancer agents (Rathish et al., 2012).

Synthetic Applications and Chemical Properties

  • Metalated Sulfonamides : Highlighting the potential of benzenesulfonamide as a powerful Directed Metalation Group (DMG) for various synthetic applications, including heterocyclic synthesis and novel rearrangements (Familoni, 2002).

Enzyme Inhibition and Biological Activities

  • Sulfonamide Derivatives : Various synthesized sulfonamide derivatives have been studied for their enzyme inhibition potential, showing effectiveness against carbonic anhydrase and other enzymes, which could have implications in treating diseases like glaucoma, epilepsy, and cancer (Garaj et al., 2005).

properties

IUPAC Name

2-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-3-1-2-4-14(12)23(21,22)17-9-10-19-15(20)8-7-13(18-19)11-5-6-11/h1-4,7-8,11,17H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEXIPBAGQLHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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